7-Methyl-1-benzothiophene-3-sulfonyl chloride

Description

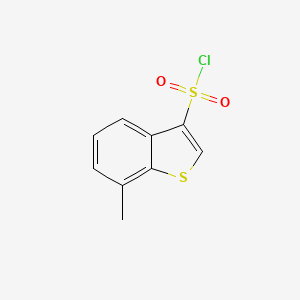

7-Methyl-1-benzothiophene-3-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzothiophene core substituted with a methyl group at the 7-position and a sulfonyl chloride functional group at the 3-position. This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C9H7ClO2S2 |

|---|---|

Molecular Weight |

246.7 g/mol |

IUPAC Name |

7-methyl-1-benzothiophene-3-sulfonyl chloride |

InChI |

InChI=1S/C9H7ClO2S2/c1-6-3-2-4-7-8(14(10,11)12)5-13-9(6)7/h2-5H,1H3 |

InChI Key |

QAISVXJHXQCRQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CS2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 7-methyl-1-benzothiophene. One common method includes the reaction of 7-methyl-1-benzothiophene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-benzothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.

Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of thiol or sulfide derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed through oxidation reactions.

Thiols and Sulfides: Formed through reduction reactions.

Scientific Research Applications

7-Methyl-1-benzothiophene-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1-benzothiophene-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The compound can inhibit enzymes by modifying active site residues, thereby affecting their activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 7-methyl-1-benzothiophene-3-sulfonyl chloride and related compounds:

Key Observations:

- Core Heterocycles : The benzothiophene core in the target compound contrasts with the indole ring in 7-chloro-3-methyl-1H-indole-2-carboxylic acid and the flavylium system in anthocyanins like callistephin chloride . Benzothiophenes are sulfur-containing heterocycles, whereas indoles contain nitrogen, leading to divergent electronic properties and reactivity.

- Functional Groups : The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). In contrast, the carboxylic acid group in the indole derivative participates in acid-base reactions or esterifications.

- Substituent Effects : The 7-methyl group in the target compound may sterically hinder reactions at the adjacent positions, whereas the 7-chloro substituent in the indole analog could enhance electron-withdrawing effects, altering reactivity.

Biological Activity

7-Methyl-1-benzothiophene-3-sulfonyl chloride is a sulfonyl chloride derivative of benzothiophene that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in medicinal applications.

- Molecular Formula: C10H9ClO2S2

- Molecular Weight: 248.76 g/mol

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of 7-methyl-1-benzothiophene. This reaction introduces the sulfonyl chloride functional group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing it to modify proteins and enzymes involved in critical cellular processes.

Anticancer Activity

Recent studies have indicated that compounds related to benzothiophene derivatives exhibit significant anticancer properties. For instance, a case study demonstrated that benzothiophene derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involved the activation of caspases and the induction of cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Table 1: Anticancer Activity of Benzothiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 23.2 | Apoptosis induction |

| Compound B | HepG2 | 45.0 | Cell cycle arrest |

Antimicrobial Properties

Benzothiophene derivatives, including sulfonyl chlorides, have shown promise as antimicrobial agents. Research indicates that these compounds can inhibit bacterial growth by targeting essential enzymes involved in bacterial cell wall synthesis. The mechanism likely involves the formation of covalent bonds with target proteins, disrupting their function and leading to bacterial cell death .

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Effect |

|---|---|---|---|

| Compound C | E. coli | 32 | Bactericidal |

| Compound D | MRSA | 16 | Bactericidal |

Case Studies

- Anticancer Efficacy : In a study examining the effects of various benzothiophene derivatives on MCF-7 cells, it was found that treatment with these compounds resulted in a significant reduction in cell viability and an increase in apoptotic markers. Flow cytometry analysis revealed a substantial increase in early and late apoptotic cells after treatment with compound A .

- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of sulfonyl chlorides derived from benzothiophenes demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted that these compounds could serve as lead structures for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.